molecular formula C11H8BrF2NO2 B1414368 Methyl 6-bromo-3-cyano-2-(difluoromethyl)phenylacetate CAS No. 1807161-34-7

Methyl 6-bromo-3-cyano-2-(difluoromethyl)phenylacetate

Cat. No. B1414368
M. Wt: 304.09 g/mol
InChI Key: XJYOWISLEJMJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 6-bromo-3-cyano-2-(difluoromethyl)phenylacetate” is a chemical compound that is used in scientific research1. It has diverse applications ranging from drug synthesis to material science1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, a related compound, “6-Bromo-3-cyano-4-methylcoumarin”, can be prepared by reacting 5′-bromo-2′-hydroxyacetophenone with malononitrile in the presence of iodine under microwave or thermal conditions2.



Molecular Structure Analysis

The molecular structure of “Methyl 6-bromo-3-cyano-2-(difluoromethyl)phenylacetate” is not directly provided in the search results. However, it is known that the compound incorporates a versatile difluoromethyl group3.



Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 6-bromo-3-cyano-2-(difluoromethyl)phenylacetate” are not detailed in the search results. However, it is known that the difluoromethyl group in the compound has shown versatility in kinase inhibitor design, allowing the careful calibration of the compound properties3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 6-bromo-3-cyano-2-(difluoromethyl)phenylacetate” are not detailed in the search results.


Future Directions

The future directions of “Methyl 6-bromo-3-cyano-2-(difluoromethyl)phenylacetate” are not directly provided in the search results. However, it is known that there is an urgent need to develop highly selective compounds to open up the field into new indications beyond oncology3.


properties

IUPAC Name

methyl 2-[6-bromo-3-cyano-2-(difluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-17-9(16)4-7-8(12)3-2-6(5-15)10(7)11(13)14/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYOWISLEJMJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1C(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-3-cyano-2-(difluoromethyl)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.